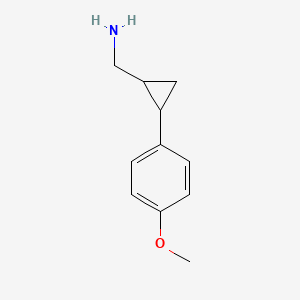
(2-(4-Methoxyphenyl)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-(4-Methoxyphenyl)cyclopropyl)methanamine” is a chemical compound with a molecular weight of 177.25 . It has a cyclopropyl group attached to a methoxyphenyl group via a methanamine linkage .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropyl group (a three-membered carbon ring) attached to a methoxyphenyl group (a phenyl ring with a methoxy substituent) via a methanamine linkage . The InChI code for this compound is 1S/C11H15NO/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8,11H,6-7,12H2,1H3 .Wissenschaftliche Forschungsanwendungen
Oxygen Acidity and Reactivity
- Study of Radical Cations : A study on the reactivity of radical cations generated from cyclopropyl(4-methoxyphenyl)phenylmethanol (1) and cyclopropyl[bis(4-methoxyphenyl)]methanol (2) in acidic and basic solutions provides insights into oxygen acidity and potential applications in synthetic chemistry. The study detailed the product distributions and proposed mechanisms involving O-neophyl shift and C-cyclopropyl beta-scission (Bietti et al., 2006).
Synthesis and Characterization
Synthesis of Quinoline Derivatives : Research on the synthesis of new [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, starting from 4-methoxyaniline, demonstrates applications in medicinal chemistry. These compounds showed moderate to very good antibacterial and antifungal activities (Thomas et al., 2010).
Synthesis of Schiff Bases : Another study explored Schiff bases derived from 4-nitrocinnamaldehyde, where one compound (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine was synthesized and characterized. This research contributes to the understanding of structural and electronic properties of such compounds, useful in material sciences (Ani et al., 2021).
Pharmacological Applications
Novel Serotonin/Noradrenaline Reuptake Inhibitors : A novel series of 1-(2-phenoxyphenyl)methanamines, including compounds structurally related to (2-(4-Methoxyphenyl)cyclopropyl)methanamine, were disclosed for their dual serotonin and noradrenaline reuptake pharmacology, indicating potential applications in treating mood disorders (Whitlock et al., 2008).
Antidepressant Drug Candidates : A study on 1-(1-benzoylpiperidin-4-yl)methanamine derivatives found that these compounds, acting as "biased agonists" of serotonin 5-HT1A receptors, showed promising antidepressant-like activity. This suggests potential applications in developing new antidepressants (Sniecikowska et al., 2019).
Material Science and Chemical Synthesis
Luminescent Platinum(II) Complexes : Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes involving 4-methoxyphenyl methanamine suggests applications in materials science, particularly in the development of new luminescent materials (Lai et al., 1999).
Synthesis of Antimicrobial and Antioxidant Compounds : A study on the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated significant antimicrobial and antioxidant activities, indicating potential applications in pharmaceutical and health-related fields (Raghavendra et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-4-2-8(3-5-10)11-6-9(11)7-12/h2-5,9,11H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPKUTZLBDYTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B2865728.png)
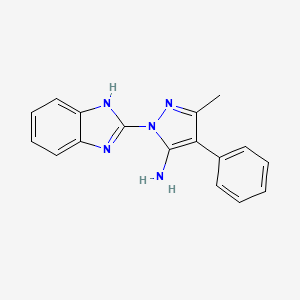
![7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865730.png)
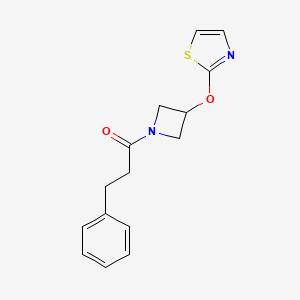
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2865733.png)
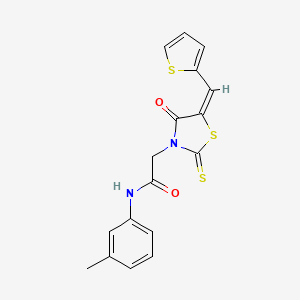
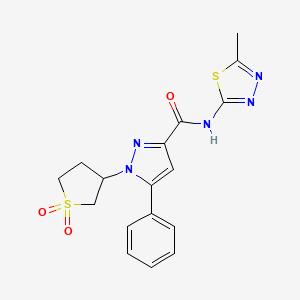
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2865738.png)
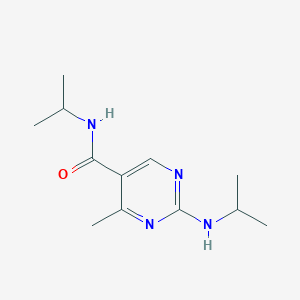
![2,4-dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B2865740.png)
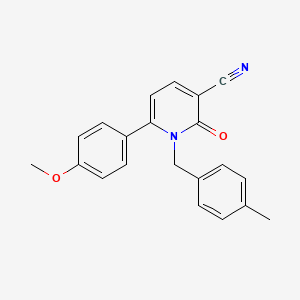

![N'-(2,4-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2865745.png)